Rubioncolin C
Overview
Description
Rubioncolin C (RC) is a natural naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia yunnanensis, a traditional Chinese medicine known for its diverse pharmacological activities. RC has demonstrated potent antitumor activity, particularly against triple-negative breast cancer (TNBC) cells. It has been shown to suppress cell proliferation, inhibit metastasis, and induce apoptotic and autophagic cell death through the generation of reactive oxygen species (ROS) and modulation of various signaling pathways, including MAPK, mTOR/Akt/p70S6K, and NF-κB .
Synthesis Analysis
The total synthesis of this compound has been achieved, representing a significant milestone due to the complex stereochemistry of the rubellin family of compounds. The synthesis involves a 16-step process that includes strategic disconnections, borylative steps, and transition metal-catalyzed reactions to construct the intricate stereochemical and topological features of this compound .
Molecular Structure Analysis
This compound is characterized by a unique 6-5-6 fused ring system, multiple stereocenters including a quaternary center, and an anthraquinone nucleus. The complexity of its structure, with five neighboring stereocenters, has made its synthesis particularly challenging .
Chemical Reactions Analysis
This compound has been found to inhibit the proliferation and metastasis of cancer cells. It regulates the cell cycle, downregulates matrix metalloproteinases (MMPs), and inhibits epithelial-mesenchymal transition (EMT). Additionally, it induces apoptotic and autophagic cell death by activating the MAPK signaling pathway and inhibiting the mTOR/Akt/p70S6K and NF-κB signaling pathways. The presence of ROS plays a crucial role
Scientific Research Applications
Vitamin C Research and its Limitations
- Study Overview : A detailed analysis of the challenges and limitations in vitamin C (ascorbic acid) research was presented by Michels & Frei (2013). The study critically examines the methodological flaws in studying vitamin C and suggests improvements for future research. The significance of vitamin C in health and the complexities of its biological roles are emphasized.
Photosynthesis Temperature Response
- Study Overview : Sage & Kubien (2007) conducted a comprehensive review of the temperature responses of C(3) and C(4) photosynthesis Sage & Kubien (2007). The paper discusses the impact of temperature on photosynthetic processes, including the role of enzymes like Rubisco in CO2 assimilation, and the effects of environmental changes on plant physiology.
Ruboxistaurin and Diabetes Microvascular Complications
- Study Overview : Research by Joy et al. (2005) highlights the potential of ruboxistaurin as a treatment for microvascular complications in diabetes Joy et al. (2005). The study reviews the pharmacological actions of ruboxistaurin, its role in reducing the progression of diabetic complications, and the underlying biochemical mechanisms.
Rubia Cordifolia: A Pharmacological Perspective
- Study Overview : Wen et al. (2022) provide a comprehensive review of Rubia cordifolia, discussing its traditional uses, phytochemistry, and pharmacological activities Wen et al. (2022). The study systematically analyzes the chemical components, medicinal applications, and pharmacological effects of R. cordifolia, shedding light on its clinical relevance and potential therapeutic benefits.
Vitamin C and Bone Health
- Study Overview : Aghajanian et al. (2015) investigate the roles and mechanisms of action of vitamin C in bone health and development Aghajanian et al. (2015). The review discusses the impact of vitamin C on bone matrix gene expression, osteoblast function, and the molecular pathways involved in skeletal development and maintenance.
Mechanism of Action
Target of Action
Rubioncolin C, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis, has shown potent antitumor activity . The primary targets of this compound are triple-negative breast cancer (TNBC) cells .
Mode of Action
This compound interacts with its targets by inducing ROS-mediated apoptotic and autophagic cell death . It suppresses the proliferation of TNBC cells in a time- and dose-dependent manner via regulating cell cycle .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the MAPK signaling pathway and inhibits the mTOR/Akt/p70S6K and NF-κB signaling pathways . It also inhibits the TNF-α- and LPS-induced NF-κB activation upstream of the p65 protein .
Result of Action
The result of this compound’s action is the suppression of tumor growth through inducing apoptosis and autophagy and inactivating NF-κB in vivo . It also prevents LPS-induced endotoxin shock in vivo .
Biochemical Analysis
Biochemical Properties
Rubioncolin C interacts with various enzymes, proteins, and other biomolecules. It inhibits the Akt/mTOR/P70S6K signaling pathway in HCT116 and HepG2 cells . It also inhibits the TNF-α- and LPS-induced NF-κB activation upstream of the p65 protein .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cell lines with IC 50 values between 1.14 and 9.93 μM . It induces apoptotic and autophagic cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces apoptotic and autophagic cell death and inhibits the Akt/mTOR/P70S6K signaling pathway . It also inhibits the TNF-α- and LPS-induced NF-κB activation .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to inhibit the growth of cancer cell lines
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits the Akt/mTOR/P70S6K signaling pathway
properties
IUPAC Name |
methyl 4-(1,4-dioxonaphthalen-2-yl)oxy-1-hydroxy-3-(3-methylbut-2-enyl)naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O6/c1-15(2)12-13-20-23(27(31)32-3)25(30)18-10-6-7-11-19(18)26(20)33-22-14-21(28)16-8-4-5-9-17(16)24(22)29/h4-12,14,30H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERDSCMBQADHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)OC3=CC(=O)C4=CC=CC=C4C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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